molecular formula C17H13N5O2 B12352293 2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one

2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B12352293
M. Wt: 319.32 g/mol
InChI Key: BHKDZMHJDYXEKN-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a pyridopyrimidine core, making it a valuable scaffold for the development of various pharmacologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-benzyl-4-hydroxy-pyrazole with 4-chloropyrido[3,4-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. .

Mechanism of Action

The mechanism of action of 2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one is unique due to its combination of a benzylpyrazole moiety with a pyridopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11,14H,10H2

InChI Key

BHKDZMHJDYXEKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC(=O)C4C=CN=CC4=N3

Origin of Product

United States

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